Entasobulin

Beschreibung

Eigenschaften

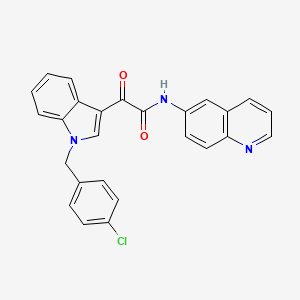

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIUXAHLYIPHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501921-61-5 | |

| Record name | Entasobulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501921615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(4-Chloro-benzyl)1H-indol-3-yl]-2-oxo-N-quinolin-6-yl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTASOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB77GU6BFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Entasobulin: A Technical Overview of its Discovery, Synthesis, and Dual-Targeting Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entasobulin (formerly AEZS-112) is a synthetic small molecule that has been investigated for its potential as an anticancer agent. It is characterized as a dual-action inhibitor, targeting both tubulin polymerization and the nuclear enzyme topoisomerase II. This dual mechanism of action held the promise of overcoming resistance mechanisms associated with single-target agents and providing synergistic antitumor effects. Developed by AEterna Zentaris, the clinical development of this compound was ultimately discontinued. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its cellular effects.

Discovery and Rationale

This compound emerged from drug discovery programs focused on identifying novel compounds with potent cytotoxic activity against a broad range of cancer cell lines. The rationale behind its development was to create a molecule that could overcome the limitations of existing chemotherapeutic agents by targeting two distinct and critical cellular processes involved in cancer cell proliferation: microtubule dynamics and DNA replication.

Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Agents that disrupt microtubule dynamics are among the most successful anticancer drugs. Topoisomerase II is a nuclear enzyme that is crucial for managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death. By combining these two modes of action in a single molecule, this compound was designed to exhibit enhanced efficacy and a lower likelihood of developing drug resistance.

Chemical Synthesis

Hypothesized Synthetic Workflow:

Caption: Hypothesized synthetic workflow for this compound.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism of action:

-

Tubulin Polymerization Inhibition: this compound acts as a β-tubulin polymerization inhibitor. By binding to β-tubulin, it disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the formation of a dysfunctional mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.

-

Topoisomerase II Inhibition: In addition to its effects on microtubules, this compound also inhibits topoisomerase II. This inhibition prevents the re-ligation of DNA double-strand breaks created by the enzyme during DNA replication and transcription. The accumulation of these DNA breaks triggers a DNA damage response, leading to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis:

Entasobulin: A Technical Guide to a β-Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entasobulin, also known as AEZS-112, is a small molecule that has been investigated for its potential as an anti-cancer agent. Its primary mechanism of action is the inhibition of β-tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, summarizing its chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the field of oncology.

Chemical Structure and Properties

This compound is a synthetic, orally active small molecule. Its chemical identity and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(1-((4-chlorophenyl)methyl)-1H-indol-3-yl)-N-(quinolin-6-yl)acetamide | |

| Molecular Formula | C₂₆H₁₈ClN₃O₂ | [1] |

| Molecular Weight | 439.9 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5 | [1] |

| InChI Key | LJIUXAHLYIPHOK-UHFFFAOYSA-N | [1] |

| CAS Number | 501921-61-5 | |

| Solubility | DMSO: 155 mg/mL (352.36 mM) | [2] |

| Predicted LogP | 5.3 | |

| Predicted pKa (most acidic) | 12.5 | |

| Predicted pKa (most basic) | 3.8 |

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the disruption of microtubule dynamics, a fundamental process for cell division and maintenance of cell structure.

Inhibition of β-Tubulin Polymerization

This compound acts as a β-tubulin polymerization inhibitor .[3][4] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin, this compound prevents the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule polymerization leads to a cascade of cellular events culminating in cell death.[3]

// Invisible edges for layout this compound -> polymerization [style=invis]; polymerization -> cellCycle [style=invis]; } } Caption: this compound's mechanism of action leading to apoptosis.

Cell Cycle Arrest and Apoptosis

The inhibition of mitotic spindle formation due to disrupted microtubule polymerization triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[3] Prolonged arrest at this checkpoint ultimately induces programmed cell death, or apoptosis. Studies have shown that this compound treatment leads to an increase in the sub-G1 cell population, a hallmark of apoptosis, in various cancer cell lines.[3]

Preclinical Pharmacology

The anti-tumor activity of this compound has been evaluated in a range of preclinical models.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a variety of human cancer cell lines, including those resistant to conventional chemotherapeutics.

| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |

| Ishikawa | Endometrial Cancer | 0.0312 | [3] |

| HEC-1A | Endometrial Cancer | 0.125 | [3] |

| SK-OV-3 | Ovarian Cancer | 5 | [3] |

| OAW-42 | Ovarian Cancer | 0.5 | [3] |

| OVW-1 | Ovarian Cancer | 0.125 | [3] |

| PA-1 | Ovarian Cancer | 0.0312 | [3] |

In Vivo Anti-tumor Efficacy

While specific in vivo efficacy data from peer-reviewed publications is limited, news releases regarding the Phase I clinical trial of AEZS-112 reported prolonged stable disease in patients with various advanced solid tumors.[5][6] This suggests that this compound possesses in vivo anti-tumor activity.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound are not extensively published. However, data from the Phase I clinical trial of AEZS-112 indicated metabolic stability in human plasma.[5]

| Parameter | Predicted Value |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| CYP2D6 Substrate | No |

| CYP3A4 Substrate | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

Note: These ADME parameters are based on in silico predictions and have not been experimentally confirmed.

Clinical Trials

This compound, under the identifier AEZS-112, underwent a Phase I clinical trial in patients with advanced solid tumors or lymphoma.

Phase I Study (NCT00641819)

This was a dose-escalation study designed to evaluate the safety, tolerability, and pharmacokinetics of orally administered AEZS-112.

-

Patient Population: Patients with advanced solid tumors or lymphoma.

-

Dosing Regimen: Ascending doses ranging from 13 to 800 mg/week were administered.[5] An alternative regimen involved once-weekly treatment for three consecutive weeks followed by a one-week rest period, with doses from 120 to 480 mg/week.[5]

-

Safety and Tolerability: The drug was generally well-tolerated at all tested doses.[5] No maximum tolerated dose (MTD) was determined in the initial dose-escalation phase.[5]

-

Efficacy: The study reported prolonged courses of stable disease in some patients.[5]

The development of this compound was subsequently discontinued.[4]

Experimental Protocols

The following sections provide generalized protocols for key assays relevant to the evaluation of tubulin polymerization inhibitors like this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

-

Purified tubulin protein (>99%)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate polymerization by warming the plate to 37°C.

-

Monitor the change in absorbance at 340 nm over time using a microplate reader.

-

Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Principle: DNA content varies depending on the cell cycle phase (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with the test compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Conclusion

This compound is a potent inhibitor of β-tubulin polymerization with demonstrated anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, involving cell cycle arrest and induction of apoptosis, is well-characterized for a compound of its class. While early clinical development showed a favorable safety profile and signs of anti-tumor activity, its development was ultimately discontinued. The information compiled in this technical guide, including its chemical properties, biological activities, and detailed experimental methodologies, provides a valuable resource for researchers in the field of oncology and microtubule-targeting agents. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the development of novel and more effective anti-cancer therapeutics.

References

- 1. Preclinical evaluation of properties of a new targeted cytotoxic somatostatin analog, AN-162 (AEZS-124), and its effects on tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tubulin inhibitor AEZS 112 inhibits the growth of experimental human ovarian and endometrial cancers irrespective of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AEZS 112 - AdisInsight [adisinsight.springer.com]

- 5. | BioWorld [bioworld.com]

- 6. | BioWorld [bioworld.com]

Entasobulin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Microtubule/Tubulin Inhibitor

Abstract

Entasobulin is a synthetic, small molecule belonging to the indolizine-glyoxylamide class of compounds that has been investigated for its potential as an anti-cancer agent. Its primary mechanism of action is the inhibition of β-tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily in the G2/M phase, leading to apoptosis in cancer cells. Notably, it has shown activity in multidrug-resistant (MDR) cancer cell lines, suggesting it may overcome common mechanisms of chemotherapy resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its evaluation. While the clinical development of this compound has been discontinued, the information presented here serves as a valuable resource for researchers in the field of microtubule-targeting agents and oncology drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is fundamental to numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] This makes them a well-established and highly validated target for cancer chemotherapy.[1][2] Microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[3] Both classes of drugs disrupt the delicate balance of microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells.[1][2]

This compound is a microtubule-destabilizing agent that inhibits the polymerization of β-tubulin.[4] It is a member of the indolizine-glyoxylamide chemical class.[4] Preclinical studies have indicated its potential as a potent anti-proliferative agent against a variety of cancer cell lines, including those exhibiting multidrug resistance.[4] This guide will delve into the technical details of this compound's mechanism of action, summarize the available quantitative data, provide detailed experimental protocols for its study, and visualize key pathways and workflows.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-(1-((4-chlorophenyl)methyl)-1H-indolizin-3-yl)-N-(quinolin-6-yl)acetamide | |

| Molecular Formula | C₂₆H₁₈ClN₃O₂ | |

| Molecular Weight | 439.9 g/mol | |

| CAS Number | 501921-61-5 | |

| Chemical Structure |

|

Mechanism of Action

This compound exerts its anti-cancer effects by directly interacting with tubulin, the fundamental building block of microtubules.

Inhibition of Tubulin Polymerization

This compound is a β-tubulin polymerization inhibitor.[4] It binds to β-tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule formation leads to a decrease in the overall microtubule polymer mass within the cell. The net effect is the destabilization of microtubules, which are essential for the formation and function of the mitotic spindle.

Cell Cycle Arrest and Apoptosis

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase. Unable to complete mitosis, the cancer cells ultimately undergo programmed cell death, or apoptosis.

Signaling Pathway

The primary signaling cascade initiated by this compound's activity is the intrinsic apoptotic pathway, triggered by mitotic arrest.

Preclinical Data

While extensive peer-reviewed publications detailing the preclinical data of this compound are limited due to its discontinued development, this section presents a summary of the expected data based on its classification as a microtubule inhibitor. The following tables are illustrative and represent the types of data that would be generated during the preclinical assessment of such a compound.

In Vitro Anti-proliferative Activity

The potency of this compound would be determined by its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

Table 1: Illustrative In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colon | Data not available |

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| OVCAR-3 | Ovarian | Data not available |

| PC-3 | Prostate | Data not available |

| NCI/ADR-RES | Ovarian (MDR) | Data not available |

| K562 | Leukemia | Data not available |

Note: This table is for illustrative purposes. Specific IC50 values for this compound are not publicly available.

In Vivo Anti-tumor Efficacy

The anti-tumor activity of this compound in vivo would be evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 2: Illustrative In Vivo Anti-tumor Activity of this compound

| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (%) |

| HCT116 (Colon) | Data not available | Data not available |

| A549 (Lung) | Data not available | Data not available |

| OVCAR-3 (Ovarian) | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific in vivo efficacy data for this compound is not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize microtubule/tubulin inhibitors like this compound.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Reagents: Purified bovine or porcine brain tubulin (>95% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA), and the test compound (this compound) at various concentrations.

-

Procedure:

-

On ice, add tubulin and GTP to the polymerization buffer.

-

Add this compound or vehicle control to the tubulin solution.

-

Transfer the mixture to a pre-warmed 96-well plate.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.

-

-

Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 of this compound for tubulin polymerization inhibition.

Cell Viability Assay (MTT or Sulforhodamine B)

This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Staining:

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a solubilization buffer.

-

SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B solution. Wash and solubilize the bound dye.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Quantify the percentage of cells in G1, S, and G2/M phases.

References

Entasobulin: A Technical Overview of its β-Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entasobulin (formerly known as AEZS-112) is a synthetic, small molecule that has been investigated for its potential as an anticancer agent. Its primary mechanism of action involves the inhibition of β-tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Additionally, this compound has been reported to exhibit inhibitory activity against topoisomerase II, another key target in cancer therapy. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its interaction with β-tubulin. Due to the discontinuation of its clinical development, publicly available data is limited. This document summarizes the existing information to serve as a resource for researchers in the field of microtubule-targeting agents.

Mechanism of Action: Inhibition of β-Tubulin Polymerization

This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics through the inhibition of β-tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division. By binding to β-tubulin, this compound prevents the assembly of tubulin heterodimers into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, ultimately culminating in cell death.

The inhibition of tubulin polymerization by this compound leads to:

-

Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

-

Necrosis-like Cell Death: In some cancer cell lines, this compound has been observed to induce a form of cell death resembling necrosis.

While the precise binding site of this compound on β-tubulin has not been definitively elucidated in publicly available literature, its functional effects align with other tubulin polymerization inhibitors, many of which bind to the colchicine binding site.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

Figure 1. Proposed mechanism of action of this compound.

Quantitative Data

Available preclinical data demonstrates the cytotoxic activity of this compound across various human cancer cell lines.

| Cell Line | Cancer Type | EC50 (µM) |

| Ishikawa | Endometrial Cancer | 0.0312 |

| HEC 1A | Endometrial Cancer | 0.125 |

| PA 1 | Ovarian Cancer | 0.0312 |

| OvW 1 | Ovarian Cancer | 0.125 |

| OAW 42 | Ovarian Cancer | 0.5 |

| SKOV 3 | Ovarian Cancer | 5 |

| Table 1: In Vitro Cytotoxicity of this compound (AEZS-112) in Human Ovarian and Endometrial Cancer Cell Lines after 72-hour incubation.[1] |

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, a general protocol for a standard tubulin polymerization assay is provided below for reference.

General Tubulin Polymerization Assay (Spectrophotometric)

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., paclitaxel) and negative control (e.g., colchicine)

-

Temperature-controlled spectrophotometer with a plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Aliquot the tubulin solution into pre-chilled 96-well plates.

-

Add the test compound (this compound) at various concentrations to the wells. Include wells for vehicle control, positive control, and negative control.

-

Incubate the plate at 4°C for a short period to ensure homogeneity.

-

Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.

Figure 2. General workflow for a tubulin polymerization assay.

Clinical Studies

This compound (AEZS-112) was evaluated in a Phase I clinical trial in patients with advanced solid tumors and lymphoma. The study assessed the safety, tolerability, and pharmacokinetics of orally administered this compound. The results indicated that the drug was generally well-tolerated. Some patients experienced prolonged periods of stable disease. However, the development of this compound was discontinued, and it has not progressed to later-phase clinical trials.

Conclusion

This compound is a dual inhibitor of β-tubulin polymerization and topoisomerase II that demonstrated preclinical anticancer activity. Its mechanism of action through the disruption of microtubule dynamics is a well-established strategy in cancer therapy. While early clinical data suggested a favorable safety profile, the discontinuation of its development has resulted in a limited amount of publicly available in-depth technical information. Further research would be required to fully characterize its binding site on β-tubulin and its potential for therapeutic applications. This guide provides a summary of the currently accessible knowledge on this compound for the scientific community.

References

Entasobulin: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entasobulin is a promising anti-cancer agent that exhibits a dual mechanism of action, primarily targeting tubulin polymerization and Topoisomerase II. This technical guide provides an in-depth exploration of the cellular pathways affected by this compound, offering a valuable resource for researchers and drug development professionals. Through a comprehensive review of preclinical data, this document elucidates the molecular interactions and downstream signaling cascades triggered by this compound, leading to cell cycle arrest and apoptosis in cancer cells. Detailed experimental protocols for key assays and a summary of quantitative data are provided to facilitate further investigation and development of this compound.

Introduction

This compound is a small molecule that has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, including those with multidrug resistance.[1] Its efficacy stems from its ability to concurrently disrupt two critical cellular processes: microtubule dynamics and DNA replication. By inhibiting β-tubulin polymerization, this compound interferes with the formation of the mitotic spindle, a crucial structure for cell division.[1] Simultaneously, its inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering the DNA Damage Response (DDR) pathway. This dual assault on fundamental cellular machinery ultimately culminates in programmed cell death, or apoptosis. This guide will dissect these interconnected pathways, providing a detailed molecular understanding of this compound's mechanism of action.

Mechanism of Action: A Two-Pronged Attack

This compound's anti-cancer activity is rooted in its ability to simultaneously target two distinct but essential cellular components: the microtubule network and the DNA replication machinery.

Inhibition of Tubulin Polymerization

This compound acts as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[2] This interaction prevents the polymerization of tubulin dimers into microtubules. Microtubules are dynamic structures that are fundamental to various cellular processes, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[3]

The inhibition of tubulin polymerization by this compound leads to a cascade of cellular events:

-

Disruption of Microtubule Dynamics: The binding of this compound to tubulin shifts the equilibrium towards depolymerization, leading to a net loss of microtubules.

-

Mitotic Spindle Malformation: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.

-

G2/M Cell Cycle Arrest: The cell's checkpoint control mechanisms detect the spindle abnormalities and halt the cell cycle at the G2/M transition to prevent aneuploidy.[3]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Inhibition of Topoisomerase II

In addition to its effects on microtubules, this compound also functions as a Topoisomerase II inhibitor. Topoisomerase II is a nuclear enzyme that plays a critical role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.[4] This activity is essential for relieving torsional stress during DNA replication and transcription, as well as for segregating daughter chromosomes during mitosis.

This compound interferes with the catalytic cycle of Topoisomerase II, leading to the stabilization of the cleavable complex, a transient intermediate where the enzyme is covalently bound to the 5'-ends of the broken DNA. This results in the accumulation of persistent DNA double-strand breaks (DSBs).

The cellular consequences of Topoisomerase II inhibition by this compound include:

-

DNA Double-Strand Breaks: The accumulation of DSBs is a highly cytotoxic lesion.

-

Activation of DNA Damage Response (DDR): The cell's DDR machinery recognizes the DSBs, leading to the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

Cell Cycle Checkpoint Activation: The DDR pathway activates downstream checkpoint kinases such as Chk1 and Chk2, which enforce cell cycle arrest to allow time for DNA repair.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway signals for the initiation of apoptosis.[5]

Cellular Pathways Affected by this compound

The dual mechanisms of action of this compound converge on the induction of apoptosis, a tightly regulated process of programmed cell death. The primary pathways affected are the intrinsic apoptotic pathway and the DNA Damage Response pathway.

Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is the primary route through which this compound induces cell death following mitotic arrest. The key events in this pathway are:

-

Bcl-2 Family Protein Regulation: Prolonged G2/M arrest leads to an imbalance in the pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Pro-apoptotic proteins like Bax and Bak are activated, while the function of anti-apoptotic proteins like Bcl-2 and Bcl-xL is inhibited.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[6]

-

Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 5. Targeting DNA damage response pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Entasobulin's Potential in Overcoming Multidrug Resistance: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly limiting the efficacy of numerous chemotherapeutic agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. Entasobulin, a novel β-tubulin polymerization inhibitor, has demonstrated promising anti-proliferative activity against various cancer cell lines, including those exhibiting MDR phenotypes.[1] This technical guide provides a comprehensive overview of the mechanisms by which this compound and similar tubulin-binding agents may circumvent MDR, details the experimental protocols for evaluating such activity, and explores the associated signaling pathways.

Note on Data: As specific quantitative data for this compound against a comprehensive panel of sensitive and multidrug-resistant (MDR) cell lines are not extensively available in the public domain, this guide will utilize illustrative data from other tubulin inhibitors that target the colchicine-binding site and have been evaluated in MDR models. This approach provides a framework for the type of preclinical data and experimental design crucial for assessing the potential of this compound in overcoming MDR.

Mechanism of Action: Targeting Tubulin in MDR Cancer Cells

This compound functions as a β-tubulin polymerization inhibitor.[1] By binding to tubulin, it disrupts the dynamic assembly and disassembly of microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

A key advantage of certain tubulin inhibitors, particularly those that bind to the colchicine site, is their ability to circumvent P-gp-mediated efflux. Unlike many conventional chemotherapeutics that are substrates for P-gp, some colchicine-binding site inhibitors are poor substrates for this efflux pump. This intrinsic property allows them to accumulate in MDR cancer cells at cytotoxic concentrations, thereby overcoming a primary mechanism of resistance.

Quantitative Efficacy Against MDR Phenotypes

The efficacy of a compound against MDR can be quantified by comparing its cytotoxic activity (IC50 values) in sensitive parental cell lines versus their MDR-expressing counterparts. The "resistance factor" or "reversal ratio" is a key metric calculated as follows:

Resistance Factor (RF) = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

A lower RF indicates that the compound is less affected by the resistance mechanism. An RF close to 1 suggests that the compound is equally effective against both sensitive and resistant cells.

The following table presents illustrative IC50 data for a representative colchicine-binding site inhibitor against various sensitive and MDR cancer cell lines.

| Cell Line | Drug Resistance Mechanism | Representative Tubulin Inhibitor IC50 (nM) | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) | Vincristine IC50 (nM) |

| A549 (Lung Carcinoma) | Sensitive | 5.2 | 4.5 | 150 | 2.1 |

| A549/T (Paclitaxel-Resistant) | P-gp overexpression | 8.1 | 250 | 2500 | 85 |

| KB (Epidermoid Carcinoma) | Sensitive | 3.8 | 3.1 | 120 | 1.5 |

| KBv200 (Vincristine-Resistant) | P-gp overexpression | 6.5 | 180 | 2100 | 350 |

| MCF-7 (Breast Adenocarcinoma) | Sensitive | 7.9 | 8.2 | 550 | 3.4 |

| MCF-7/ADR (Doxorubicin-Resistant) | P-gp overexpression | 10.2 | 450 | 15000 | 120 |

Data presented are hypothetical and for illustrative purposes to demonstrate the evaluation of a compound's activity against MDR cell lines.

Experimental Protocols for Assessing MDR Reversal

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a comparator drug for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

P-glycoprotein Function Assays

These assays directly measure the ability of a compound to inhibit the efflux function of P-gp.

Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123.

Protocol:

-

Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer.

-

Compound Incubation: Incubate the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 30 minutes at 37°C.

-

Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is converted by esterases into the fluorescent, cell-impermeable calcein. Active P-gp effluxes calcein-AM before it can be converted, resulting in low fluorescence. P-gp inhibition leads to increased intracellular calcein fluorescence.

Protocol:

-

Cell Seeding: Seed MDR cells in a 96-well black plate and incubate overnight.

-

Compound and Calcein-AM Loading: Wash the cells and incubate them with a solution containing calcein-AM (1 µM) and various concentrations of this compound or a positive control for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

P-glycoprotein Expression Analysis (Western Blot)

This method determines if a compound alters the protein expression level of P-gp.

Protocol:

-

Cell Treatment and Lysis: Treat MDR cells with this compound for 24-72 hours. Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with a primary antibody against P-gp (e.g., C219 or UIC2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Logical Relationships

The development of MDR is a complex process involving multiple signaling pathways that can regulate the expression and function of ABC transporters. Key pathways implicated include the PI3K/Akt, MAPK/ERK, and JNK pathways. While the direct effects of this compound on these pathways in the context of MDR are yet to be fully elucidated, understanding these connections is crucial for developing rational combination therapies.

Experimental Workflow for Assessing MDR Reversal

Workflow for evaluating this compound's anti-MDR activity.

Signaling Pathways Implicated in Multidrug Resistance

Key signaling pathways influencing P-gp expression.

Logical Relationship of this compound's Action in MDR Cells

Mechanism of this compound in MDR cancer cells.

Conclusion and Future Directions

This compound, as a β-tubulin polymerization inhibitor, holds significant promise for the treatment of multidrug-resistant cancers. Its mechanism of action suggests an ability to bypass P-gp-mediated efflux, a common cause of resistance to conventional chemotherapies. The experimental framework outlined in this guide provides a robust methodology for the preclinical evaluation of this compound's efficacy against MDR phenotypes.

Future research should focus on generating specific quantitative data for this compound in a broad range of sensitive and resistant cancer cell lines. Investigating its direct effects on P-gp function and expression, as well as its modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and JNK, will be crucial for understanding its complete mechanism of action and for identifying potential synergistic combination therapies. Such studies will be instrumental in advancing this compound towards clinical development for patients with refractory and resistant cancers.

References

Preclinical Profile of Entasobulin (AEZS-112): A Dual Tubulin and Topoisomerase II Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entasobulin, also known as AEZS-112, is a synthetic small molecule that has been investigated for its potential as an anti-cancer agent. It exhibits a dual mechanism of action, primarily acting as a potent inhibitor of tubulin polymerization, a critical process for cell division. Additionally, this compound has been reported to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. This whitepaper provides a comprehensive overview of the available preclinical data on this compound, focusing on its activity in various cancer models, mechanism of action, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By binding to tubulin, this compound prevents the formation of microtubules, leading to a cascade of cellular events.

The secondary reported mechanism is the inhibition of topoisomerase II. This enzyme facilitates the passage of DNA strands through each other by creating transient double-strand breaks. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[1]

The dual targeting of both tubulin and topoisomerase II presents a potentially advantageous therapeutic strategy in oncology.

Figure 1: Proposed dual mechanism of action for this compound (AEZS-112).

In Vitro Preclinical Data

This compound has demonstrated cytotoxic activity across a panel of human cancer cell lines, particularly in ovarian and endometrial cancers. The available quantitative data from these studies are summarized below.

Table 1: In Vitro Cytotoxicity of this compound (AEZS-112) in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) after 72h Incubation | Reference |

| PA 1 | Ovarian Cancer | 0.0312 | [2] |

| Ishikawa | Endometrial Cancer | 0.0312 | [2] |

| OvW 1 | Ovarian Cancer | 0.125 | [2] |

| HEC 1A | Endometrial Cancer | 0.125 | [2] |

| OAW 42 | Ovarian Cancer | 0.5 | [2] |

| SKOV 3 | Ovarian Cancer | 5 | [2] |

EC50: Half maximal effective concentration.

Studies have indicated that this compound induces a necrosis-like cell death, and its cytotoxic effects are not abrogated by pan-caspase inhibitors, suggesting a caspase-independent cell death mechanism in the tested cell lines.[2] Furthermore, flow cytometry analysis revealed that this compound causes cell cycle arrest in the G2/M phase, consistent with its role as a microtubule-destabilizing agent.[2]

In Vivo Preclinical Data

Detailed in vivo preclinical data for this compound (AEZS-112), including specific tumor growth inhibition percentages in xenograft models, dosing regimens, and pharmacokinetic profiles, are not extensively available in the public domain. Phase I clinical trials have been completed to assess the safety and tolerability of an oral formulation in patients with advanced solid tumors and lymphoma.[1][3] These studies established a manageable safety profile and observed stable disease in some patients.[3]

Experimental Protocols

While specific, detailed protocols from the preclinical studies of this compound are not fully available, this section provides comprehensive, generalized methodologies for the key assays used to characterize such a compound.

Tubulin Polymerization Assay (In Vitro)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.

-

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (this compound) and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

-

96-well microplate, fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and fluorescent reporter in polymerization buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate. Include vehicle control and positive/negative controls.

-

Initiate polymerization by incubating the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader.

-

Plot fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Figure 2: General workflow for an in vitro tubulin polymerization assay.

Cell Viability and Cytotoxicity Assay

These assays determine the concentration of the compound that inhibits cell growth or is lethal to cancer cells.

-

Principle: Colorimetric, fluorometric, or luminescent assays measure metabolic activity, which correlates with the number of viable cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound (this compound)

-

Reagents for viability assay (e.g., MTT, resazurin, or ATP-based assays)

-

96-well cell culture plates, incubator, plate reader

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add the viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance, fluorescence, or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A fluorescent dye that stoichiometrically binds to DNA is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, which is measured by flow cytometry.

-

Materials:

-

Cancer cell lines

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

DNA staining solution (e.g., propidium iodide with RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Wash the fixed cells and resuspend in the DNA staining solution.

-

Incubate in the dark to allow for staining.

-

Analyze the samples on a flow cytometer to acquire DNA content histograms.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.

-

Figure 3: Diagram illustrating G2/M phase cell cycle arrest induced by this compound.

Apoptosis/Necrosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash cells with cold PBS and resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Conclusion

The available preclinical data suggest that this compound (AEZS-112) is a cytotoxic agent with a dual mechanism of action targeting both tubulin polymerization and topoisomerase II. Its in vitro activity against ovarian and endometrial cancer cell lines at low micromolar concentrations is promising. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available, detailed in vivo efficacy and pharmacokinetic data. The generalized experimental protocols provided in this guide offer a framework for the preclinical evaluation of microtubule-targeting agents like this compound. Further studies would be necessary to fully elucidate its therapeutic potential in various cancer models.

References

Methodological & Application

Entasobulin: Application Notes and Protocols for Cancer Cell Line Treatment

For Research Use Only

Introduction

Entasobulin (formerly AEZS-112) is a novel, orally active small molecule that functions as a β-tubulin polymerization inhibitor, demonstrating potential as an anti-cancer agent.[1][2] By disrupting microtubule dynamics, this compound interferes with the formation and function of the mitotic spindle, a critical cellular structure for cell division. This disruption leads to an arrest of the cell cycle and subsequent cell death.[1] Preclinical studies have shown that this compound exhibits significant anti-proliferative activity against a variety of cancer cell lines, including those with multidrug resistance.[2] These application notes provide a summary of its in vitro efficacy and detailed protocols for its use in cancer cell line research.

Data Presentation

The following table summarizes the cytotoxic activity of this compound across various human cancer cell lines, as determined by the half-maximal effective concentration (EC50) after a 72-hour incubation period.

| Cell Line | Cancer Type | EC50 (µM) |

| Ishikawa | Endometrial Cancer | 0.0312[1] |

| HEC 1A | Endometrial Cancer | 0.125[1] |

| PA 1 | Ovarian Cancer | 0.0312[1] |

| OvW 1 | Ovarian Cancer | 0.125[1] |

| OAW 42 | Ovarian Cancer | 0.5[1] |

| SKOV 3 | Ovarian Cancer | 5[1] |

Mechanism of Action

This compound exerts its anti-cancer effects by binding to β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization disrupts the dynamic instability of microtubules, leading to a dysfunctional mitotic spindle, cell cycle arrest in the G2/M phase, and eventual induction of cell death.[1] Interestingly, studies have indicated that this compound-induced cell death may occur through a necrosis-like mechanism, as its cytotoxic effects were not blocked by the pan-caspase inhibitor zVAD-fmk.[1]

References

Application Notes and Protocols for In Vivo Dissolution of Entasobulin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Entasobulin is an indolizine-glyoxylamide based small molecule that acts as a β-tubulin polymerization inhibitor, showing significant potential as an anticancer agent, including against multidrug-resistant cancer cell lines.[1] Its development for in vivo applications necessitates a thorough understanding of its dissolution and absorption characteristics. As a poorly soluble drug, developing a meaningful dissolution procedure is challenging but crucial for establishing in vitro-in vivo correlations (IVIVC) and ensuring product quality and performance.[2][3][4][5] This document provides detailed protocols for the preparation of this compound for in vivo studies and outlines a conceptual framework for assessing its in vivo dissolution profile.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for formulation development and the design of relevant dissolution studies.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₈ClN₃O | MedChemExpress[1] |

| Molecular Weight | 439.89 g/mol | MedChemExpress[1] |

| CAS Number | 501921-61-5 | MedChemExpress[1], APExBIO[6] |

| Appearance | Solid | MedChemExpress[1], APExBIO[6] |

| Storage Conditions | -20°C (1 year), -80°C (2 years) | MedChemExpress[1], APExBIO[6] |

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a clear solution of this compound suitable for in vivo administration, based on the formulation provided by MedChemExpress.[1] This method is particularly useful for preclinical studies requiring parenteral or oral administration of a solubilized form of the drug.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile vials

-

Pipettes and tips

-

Vortex mixer

-

Sonicator (optional)

-

Heating block or water bath (optional)

Protocol:

-

Prepare a Stock Solution:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the this compound powder in DMSO to prepare a concentrated stock solution. For example, to achieve a final concentration of 2.58 mg/mL in the working solution, a 25.8 mg/mL stock solution in DMSO is recommended.[1]

-

Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

-

-

Prepare the Working Solution:

-

This protocol is for a final formulation of 10% DMSO and 90% Corn Oil.[1]

-

For every 1 mL of the final working solution, add 100 µL of the this compound stock solution (e.g., 25.8 mg/mL in DMSO) to 900 µL of corn oil.[1]

-

Mix the solution thoroughly using a vortex mixer until a clear and homogenous solution is obtained.

-

The final concentration of this compound in this example will be ≥ 2.58 mg/mL.[1]

-

-

Storage and Handling:

-

The stock solution can be stored at -20°C for up to one year or -80°C for up to two years.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

The final working solution for in vivo experiments should be prepared fresh on the day of use to ensure its stability and reliability.[1]

-

Conceptual Framework for In Vivo Dissolution Assessment

Directly measuring the in vivo dissolution of a drug is technically challenging.[7] Therefore, an indirect approach is often employed by characterizing the plasma concentration-time profile following oral administration of a solid dosage form and comparing it to a solution. The in vivo dissolution profile can then be estimated through deconvolution methods.[2] This section outlines a general workflow for such an assessment.

Experimental Design:

-

Animal Model: Select an appropriate animal model (e.g., rats, mice) based on the research objectives.

-

Formulations:

-

Test Formulation: A solid dosage form of this compound (e.g., powder in a capsule, tablet).

-

Reference Formulation: The solubilized formulation of this compound as prepared in Protocol 1.

-

-

Administration: Administer the test and reference formulations to different groups of animals. Oral administration is typical for dissolution studies.

-

Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration of this compound versus time for both the test and reference formulations.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both groups.

-

-

Deconvolution to Estimate In Vivo Dissolution:

-

The plasma concentration-time profile of the solid formulation is a function of in vivo dissolution, absorption, distribution, and elimination.[2]

-

The profile of the oral solution is influenced by the same factors except for dissolution, as the drug is already dissolved.[2]

-

By deconvolving the pharmacokinetic profile of the solution from that of the solid formulation, an in vivo dissolution profile for the solid form can be derived.[2] This estimated profile can then be used to develop an in vitro dissolution method that is more reflective of the in vivo behavior.[2]

-

Data Presentation

The following table structure should be used to summarize the pharmacokinetic data obtained from the in vivo study.

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | AUC₀-inf (ng·hr/mL) |

| Solid Dosage Form | ||||

| Oral Solution |

Visualizations

Experimental Workflow for In Vivo Dissolution Assessment

Caption: Workflow for the in vivo assessment of this compound dissolution.

Signaling Pathway of this compound

Caption: Simplified signaling pathway of this compound's anticancer activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Technique to Estimate In Vivo Dissolution Profiles Without Data from a Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. apexbt.com [apexbt.com]

- 7. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Entasobulin Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entasobulin is a potent, small molecule inhibitor of β-tubulin polymerization, demonstrating significant anti-proliferative activity in various cancer cell lines, including those with multidrug resistance phenotypes.[1][2] As with many small molecule inhibitors, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions due to its excellent solubilizing properties for organic compounds.

Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and its solubility in DMSO.

| Parameter | Value | Reference |

| Molecular Weight | 439.89 g/mol | [1][2] |

| Molecular Formula | C₂₆H₁₈ClN₃O₂ | [1][2] |

| CAS Number | 501921-61-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in DMSO | 155 mg/mL (352.36 mM) | [1][2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (DMSO Stock) | -80°C for 2 years; -20°C for 1 year | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

-

Calibrated pipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments. Adjustments can be made based on experimental needs.

-

Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.399 mg of this compound (Molecular Weight = 439.89).

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. For 4.399 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

-

Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[1][2] Visually inspect the solution to ensure it is clear and free of particulates. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.[1]

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

-

Preparation of Working Solutions

When preparing working solutions for cell-based assays or other aqueous experimental systems, it is crucial to avoid precipitation of the compound.

-

Serial Dilution: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first before the final dilution into the aqueous medium.

-

Final Dilution: Add the diluted DMSO stock to the aqueous buffer or cell culture medium and mix immediately and thoroughly. The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a β-tubulin inhibitor.

References

Cell Culture Guide for Entasobulin Experiments

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Entasobulin is a potent small molecule inhibitor of β-tubulin polymerization, demonstrating significant anti-proliferative activity in various cancer cell lines, including those with multidrug resistance phenotypes.[1] As a microtubule-targeting agent, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] This document provides a comprehensive guide for researchers utilizing this compound in cell culture-based experiments, detailing its mechanism of action, recommended cell lines, and step-by-step protocols for key experimental assays.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by binding to the colchicine binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule formation and function leads to a cascade of cellular events:

-

Mitotic Arrest: The inability to form a proper mitotic spindle prevents cells from progressing through mitosis, resulting in an accumulation of cells in the G2/M phase of the cell cycle.[3][4] This arrest is often characterized by the upregulation of key mitotic regulatory proteins such as Cyclin B1 and CDK1.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3, and the subsequent cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP).[5][6]

While the primary target of this compound is tubulin, evidence from studies on other microtubule inhibitors suggests potential crosstalk with other signaling pathways. For instance, the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, can be modulated by microtubule-targeting agents.[7][8][9][10][11] Inhibition of this pathway can enhance the apoptotic effects of microtubule disruption.

This compound Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Recommended Cell Lines and Culture Conditions

This compound has shown efficacy in triple-negative breast cancer (TNBC) cell lines. The following cell lines are recommended for initial studies:

| Cell Line | Cancer Type | ATCC Number | Recommended Seeding Density (per cm²) |

| MDA-MB-231 | Triple-Negative Breast Cancer | HTB-26 | 2 x 10⁴ cells |

| HCC1806 | Triple-Negative Breast Cancer | CRL-2335 | 3 x 10⁴ cells |

General Cell Culture Protocol:

-

Media Preparation: Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). Culture HCC1806 cells in RPMI-1640 Medium supplemented with 10% FBS.

-

Cell Thawing and Plating: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate at the recommended seeding density.

-

Subculturing: Passage cells when they reach 80-90% confluency. For MDA-MB-231 and HCC1806, which are adherent, wash the cell monolayer with PBS, and detach cells using a suitable dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with serum-containing medium, centrifuge the cells, and resuspend in fresh medium for plating.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound.

Experimental Workflow Diagram

Caption: General workflow for in vitro this compound experiments.

Quantitative Data Summary